

Addressing off-target cleavage of Alloc-Val-Ala-PAB-PNP

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Compound of Interest

Compound Name: Alloc-Val-Ala-PAB-PNP

Cat. No.: B8114092

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Technical Support Center: Alloc-Val-Ala-PAB-PNP

Welcome to the technical support center for **Alloc-Val-Ala-PAB-PNP**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to the off-target cleavage of this antibody-drug conjugate (ADC) linker.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of Alloc-Val-Ala-PAB-PNP?

A1: The **Alloc-Val-Ala-PAB-PNP** linker is designed for targeted drug release within cancer cells. The primary cleavage mechanism is initiated by the lysosomal protease Cathepsin B, which is often overexpressed in tumor tissues^{[1][2]}. Cathepsin B recognizes and hydrolyzes the amide bond of the Valine-Alanine (Val-Ala) dipeptide. This enzymatic cleavage triggers a self-immolation cascade of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the conjugated cytotoxic payload in its active form inside the target cell.

Q2: What are the potential causes of off-target cleavage of the Val-Ala linker?

A2: Off-target cleavage can occur when the Val-Ala linker is exposed to proteases other than its intended target, Cathepsin B, in the systemic circulation. The primary enzymes responsible

for this premature cleavage are carboxylesterase 1c (Ces1c) in murine models and human neutrophil elastase^{[3][4][5]}. This can lead to the untimely release of the cytotoxic payload, potentially causing off-target toxicity^{[6][7]}.

Q3: How does the stability of the Val-Ala linker in mouse plasma compare to human plasma?

A3: The Val-Ala linker generally exhibits lower stability in mouse plasma compared to human plasma^[3]. This is primarily due to the activity of carboxylesterase 1c (Ces1c) in mice, which efficiently cleaves the Val-Ala dipeptide^[3]. This discrepancy is a critical consideration when translating preclinical data from mouse models to human clinical trials.

Q4: Can the Alloc protecting group be a source of instability?

A4: The allyloxycarbonyl (Alloc) group is a protecting group for amines and is designed to be stable under typical physiological conditions. Its removal is generally achieved under specific chemical conditions using a palladium catalyst^{[8][9]}. While highly stable, extreme deviations from physiological pH or the presence of specific enzymes not typically found in plasma could potentially affect its integrity, although this is not a common cause of off-target cleavage in a biological context.

Q5: What is the role of the PAB spacer, and can it contribute to premature drug release?

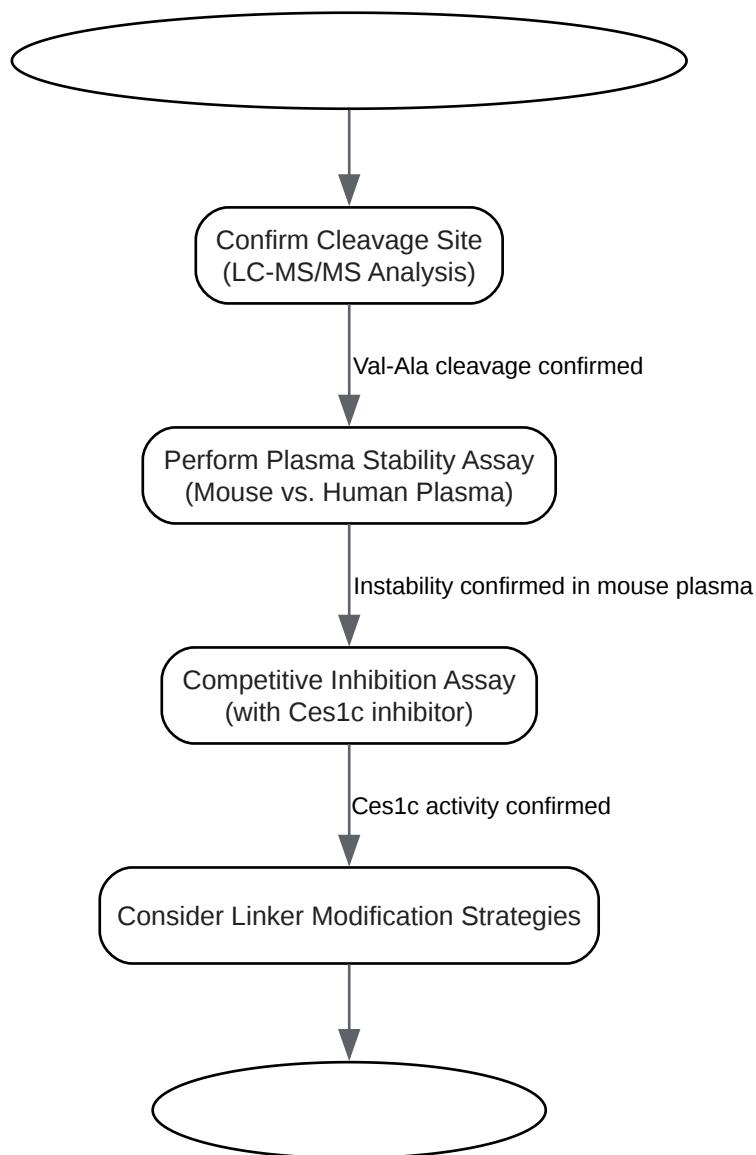
A5: The p-aminobenzyl (PAB) group serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the payload^{[10][11][12]}. The kinetics of this self-immolation are generally rapid. Premature release due to PAB instability is unlikely under physiological conditions without the initial enzymatic cleavage trigger. The rate of self-immolation can be influenced by the electronic properties of the payload it is attached to^[11].

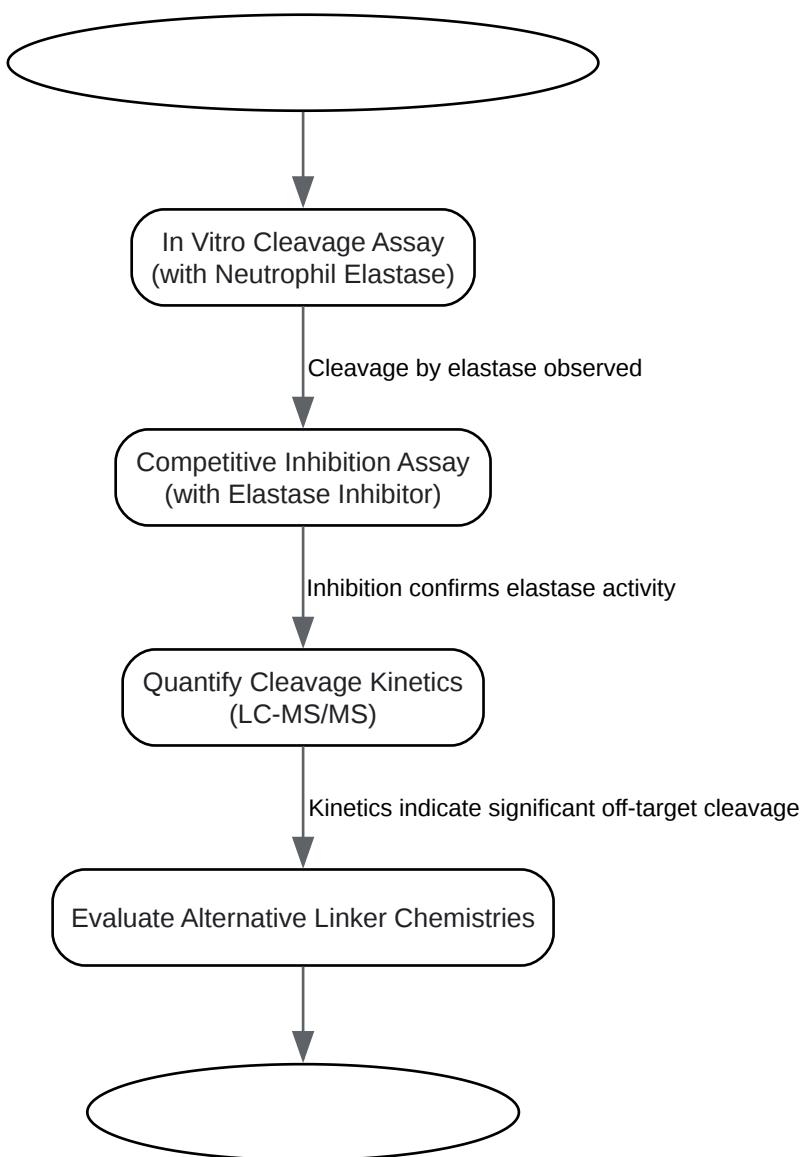
Troubleshooting Guides

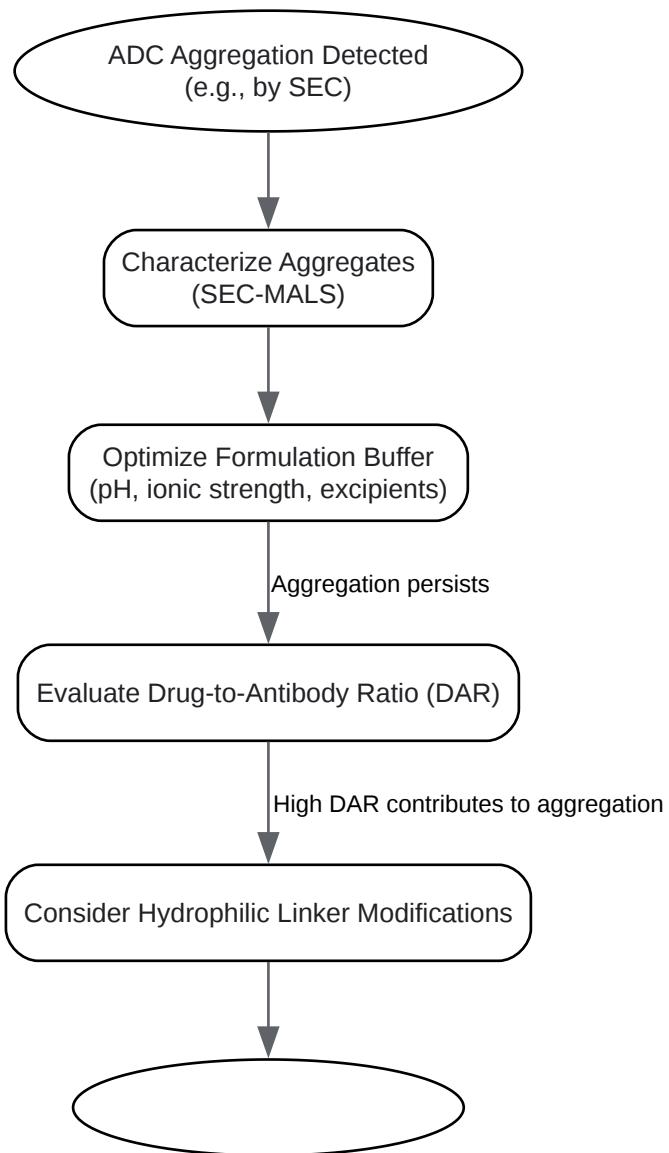
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models

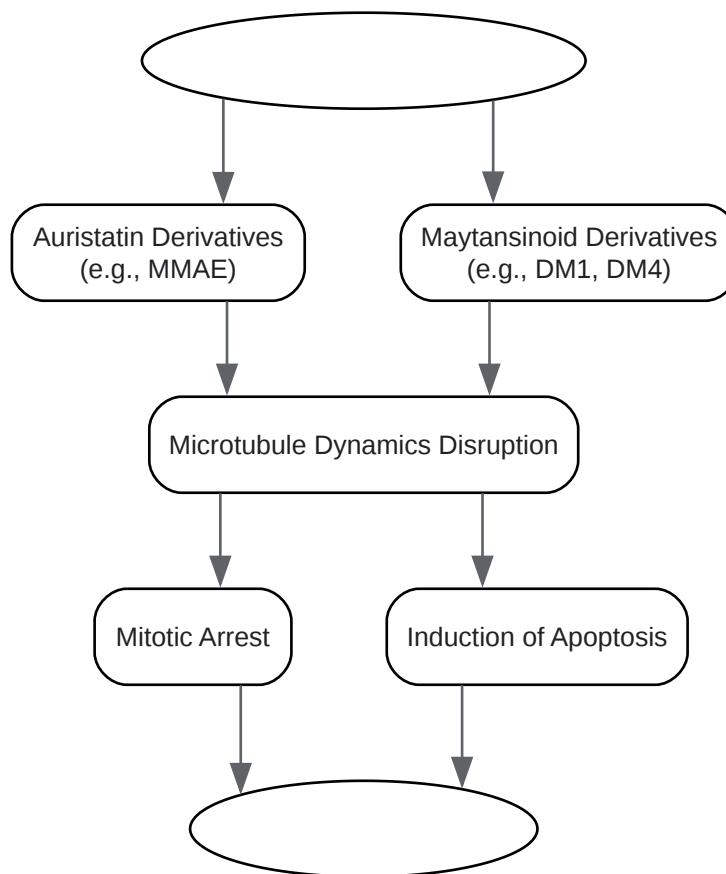
Possible Cause: Cleavage of the Val-Ala linker by murine carboxylesterase 1c (Ces1c).

Troubleshooting Workflow:









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